molecular formula C9H5N3O B14776072 2-Formyl-1H-benzo[d]imidazole-5-carbonitrile

2-Formyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No.: B14776072
M. Wt: 171.16 g/mol
InChI Key: RVEQCSIDKNJQLM-UHFFFAOYSA-N
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Description

2-Formyl-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that contains both an imidazole ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of ortho-phenylenediamine with an appropriate aldehyde and nitrile. One common method involves the reaction of ortho-phenylenediamine with formic acid and a nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for high yields.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-Carboxy-1H-benzo[d]imidazole-5-carbonitrile.

    Reduction: 2-Formyl-1H-benzo[d]imidazole-5-amine.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-1H-benzo[d]imidazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-1H-benzo[d]imidazole-5-carbonitrile in biological systems often involves its interaction with enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-1H-benzo[d]imidazole-5-amine
  • 2-Carboxy-1H-benzo[d]imidazole-5-carbonitrile
  • 1H-benzo[d]imidazole-5-carbonitrile

Uniqueness

2-Formyl-1H-benzo[d]imidazole-5-carbonitrile is unique due to the presence of both a formyl group and a nitrile group on the benzimidazole ring.

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

2-formyl-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)12-9(5-13)11-7/h1-3,5H,(H,11,12)

InChI Key

RVEQCSIDKNJQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)C=O

Origin of Product

United States

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